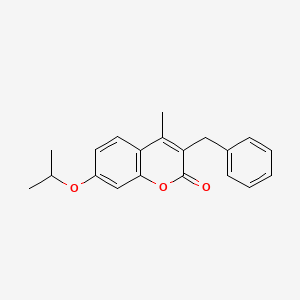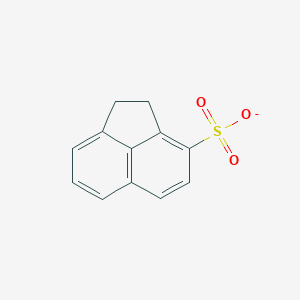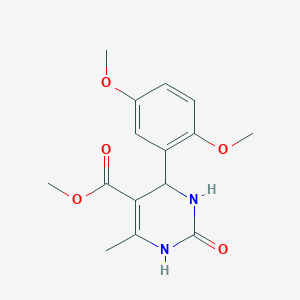![molecular formula C21H24N2OS B11706821 N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide](/img/structure/B11706821.png)
N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide is a compound that features a unique combination of adamantane, thiazole, and benzamide moieties. Adamantane is a highly symmetrical polycyclic cage molecule known for its stability and rigidity, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms. The benzamide group adds further complexity to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which are then reacted with thiazole and benzamide precursors. For instance, adamantanecarboxylic acid can be reacted with thiazole derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction rates and yields. For example, the use of microwave irradiation in the synthesis of adamantane derivatives has shown significant improvements in both yield and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adamantane derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity
Mechanism of Action
The mechanism of action of N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the thiazole and benzamide groups interact with various enzymes and receptors. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide: This compound shares the adamantane and benzamide moieties but includes a sulfamoyl group instead of a thiazole ring.
4-(Adamantan-1-yl) thiazol-2-amine: This compound features the adamantane and thiazole moieties but lacks the benzamide group.
Uniqueness
N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide is unique due to its combination of adamantane, thiazole, and benzamide groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C21H24N2OS |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H24N2OS/c1-13-2-4-17(5-3-13)19(24)23-20-22-18(12-25-20)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,12,14-16H,6-11H2,1H3,(H,22,23,24) |
InChI Key |
XTTXUFMDJYOGKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[16-(3-Ethoxycarbonyl-propionyl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-yl]-4-oxo-butyric acid ethyl ester](/img/structure/B11706742.png)
![1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium](/img/structure/B11706760.png)
![(2E)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B11706768.png)
![(2E)-2-[1-(2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11706771.png)
![2-[4-(propan-2-yl)phenoxy]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11706776.png)


![5-[(4-Ethoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11706793.png)

![N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11706805.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11706811.png)
![N-(2,2,2-Trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11706815.png)
